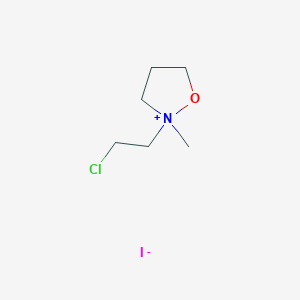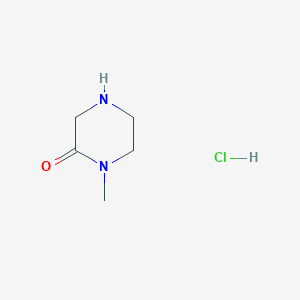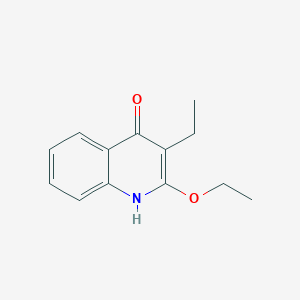
2-Ethoxy-3-ethylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-ethylquinolin-4-ol, also known as EEQ, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and physiology.
Wirkmechanismus
2-Ethoxy-3-ethylquinolin-4-ol exerts its pharmacological effects by interacting with various cellular targets. It has been found to inhibit the activity of enzymes, such as DNA topoisomerase and acetylcholinesterase, which play a crucial role in cell division and neurotransmission, respectively. Additionally, 2-Ethoxy-3-ethylquinolin-4-ol has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also exhibits antibacterial and antifungal activities by disrupting the cell membrane integrity of microorganisms.
Biochemische Und Physiologische Effekte
2-Ethoxy-3-ethylquinolin-4-ol has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Additionally, 2-Ethoxy-3-ethylquinolin-4-ol has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits analgesic effects by reducing the sensitivity of pain receptors.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethoxy-3-ethylquinolin-4-ol offers several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It exhibits a wide range of pharmacological activities, making it a versatile tool for investigating various cellular processes. However, 2-Ethoxy-3-ethylquinolin-4-ol also has some limitations. Its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before use in vivo.
Zukünftige Richtungen
2-Ethoxy-3-ethylquinolin-4-ol has shown promising results in various scientific research areas. Future studies could focus on exploring its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of novel drug delivery systems could enhance its efficacy and reduce its toxicity. Furthermore, the investigation of its potential use in combination with other drugs could lead to the development of more effective therapies for various diseases.
Conclusion:
In conclusion, 2-Ethoxy-3-ethylquinolin-4-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 2-Ethoxy-3-ethylquinolin-4-ol involves the reaction of 2-ethyl-4-hydroxyquinoline with ethyl iodide in the presence of anhydrous potassium carbonate. The resulting product is then purified by recrystallization. This method yields a high purity product with a yield of around 80%.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-ethylquinolin-4-ol has shown potential applications in various scientific research areas. It has been extensively studied for its antitumor, antibacterial, and antifungal activities. Additionally, 2-Ethoxy-3-ethylquinolin-4-ol has been found to possess antioxidant, anti-inflammatory, and analgesic properties. Its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, has also been investigated for its potential use in treating neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
105677-48-3 |
|---|---|
Produktname |
2-Ethoxy-3-ethylquinolin-4-ol |
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
2-ethoxy-3-ethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-3-9-12(15)10-7-5-6-8-11(10)14-13(9)16-4-2/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
QOCLJLRLEBAPGL-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC2=CC=CC=C2C1=O)OCC |
Kanonische SMILES |
CCC1=C(NC2=CC=CC=C2C1=O)OCC |
Synonyme |
4-Quinolinol,2-ethoxy-3-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





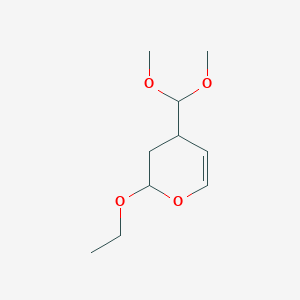
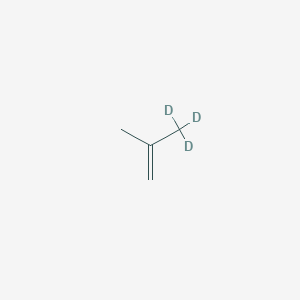
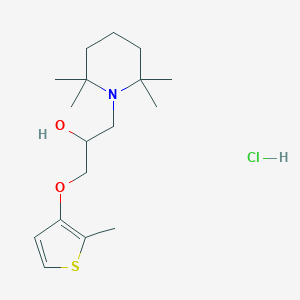
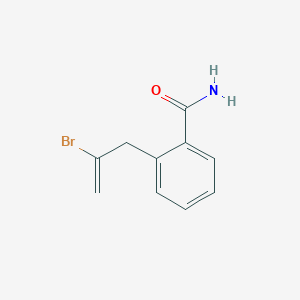
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)
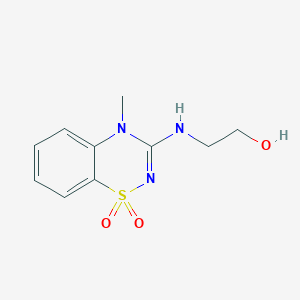

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)
